
2-Phenyl-1H-indene
Overview
Description
2-Phenyl-1H-indene is an organic compound with the molecular formula C15H12 It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1H-indene can be synthesized through several methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rhodium (I) catalyst . Another method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, catalyzes the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed:
Oxidation: Formation of 2-phenylindanone or 2-phenylindane-1-carboxylic acid.
Reduction: Formation of 2-phenylindane.
Substitution: Various substituted indenes depending on the electrophile used.
Scientific Research Applications
2-Phenyl-1H-indene has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 2-Phenylindene
- 2-Phenylindanone
- 2-Phenylindane
Comparison: 2-Phenyl-1H-indene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Phenylindene lacks the hydrogen atom at the first position, which can significantly alter its reactivity and applications .
Biological Activity
2-Phenyl-1H-indene is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a unique structural arrangement that influences its chemical reactivity and biological activity. Its molecular formula is , and it features an indene core substituted with a phenyl group at the second position. This structural configuration contributes to its distinct properties compared to similar compounds like 2-Phenylindene and 2-Phenylindanone, which lack certain functional groups that affect reactivity and biological interactions.
The biological activity of this compound primarily stems from its interactions with various molecular targets:
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Comparative Biological Activity
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anti-inflammatory, anticancer | COX inhibition, apoptosis induction |
2-Phenylindene | Limited anti-inflammatory properties | Less effective in COX inhibition |
2-Phenylindanone | Anticoagulant activity | Vitamin K antagonist |
This table illustrates how the presence or absence of specific functional groups can significantly alter the biological efficacy of these compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes in vitro, leading to reduced production of pro-inflammatory mediators.
- Anticancer Activity : In a recent investigation, this compound was found to trigger apoptosis in human cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Properties : Another study highlighted the antioxidant capabilities of related indene derivatives, indicating that these compounds could mitigate oxidative stress in cellular models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Phenyl-1H-indene, and how do reaction conditions influence yield?
- Answer : Two primary methods are widely used:
- Friedel-Crafts Alkylation : Indene reacts with phenylethyl chloride using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method is efficient but sensitive to moisture .
- Palladium-Catalyzed Cross-Coupling : Indene and phenylethyl bromide undergo coupling with Pd catalysts, offering better regioselectivity but requiring inert atmospheres .
- Key Factors : Reaction temperature, solvent polarity, and catalyst purity critically affect yields. For example, AlCl₃ hydrolysis in Friedel-Crafts reactions can reduce efficiency by >30% .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Answer :
- X-ray Crystallography : Provides definitive structural confirmation. SHELX programs (e.g., SHELXL) are standard for refinement, achieving R-values < 0.05 for high-resolution data .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm). ¹⁹F coupling in fluorinated derivatives aids in assigning electronic environments .
- UV-Vis and Fluorescence : Useful for studying π-conjugation; λmax shifts indicate substituent-driven electronic changes .
Q. What are the foundational applications of this compound in organic chemistry?
- Answer :
- Mechanistic Studies : Used to probe Friedel-Crafts alkylation kinetics, where solvent polarity (e.g., dichloromethane vs. toluene) alters reaction rates by 2–3x .
- Ligand Synthesis : Serves as a precursor for indene-based ligands in coordination chemistry, enhancing catalytic activity in cross-coupling reactions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) explain the electronic properties of this compound derivatives?
- Answer :
- DFT Studies : B3LYP/6-31G calculations reveal HOMO-LUMO gaps (~4.2 eV) in derivatives like 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione. Charge transfer to metal ions (e.g., Cu²⁺) explains fluorescence turn-on mechanisms .
- Docking Simulations : Predict binding affinities of indene carboxamides to biological targets (e.g., BuChE in Alzheimer’s research), with ΔG values < −8 kcal/mol indicating strong inhibition .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Answer :
- Anticancer vs. Neuroprotective Effects : Some derivatives inhibit pancreatic cancer (IC₅₀ = 14.9 nM for DDR1) , while others (e.g., 5,6-dimethoxy-1H-indene-2-carboxamides) show anti-Alzheimer activity (BuChE IC₅₀ = 1.08 µM) . Contradictions arise from substituent positioning; meta-substitution enhances kinase inhibition, whereas para-substitution favors cholinesterase binding.
- Resolution Strategies : Comparative structure-activity relationship (SAR) studies and kinetic assays (e.g., noncompetitive vs. competitive inhibition) clarify target specificity .
Q. How do crystallographic data resolve ambiguities in reaction mechanisms involving this compound?
- Answer :
- Cycloaddition Reactions : X-ray structures of spiro-thiadiazoles (e.g., 3′-phenyl-5′-phenylazo derivatives) confirm [3+2] cycloaddition pathways with dehydrodithizone. Frontier-orbital theory rationalizes regioselectivity in electron-rich systems .
- Tautomerism Analysis : Single-crystal studies distinguish acyclic vs. cyclic intermediates in reactions with morpholino enamines, resolving conflicting mechanistic proposals .
Q. What methodological challenges arise in quantifying this compound’s fluorescence properties, and how are they addressed?
- Answer :
- Solvent Interference : Ethanol enhances Cu²⁺-induced fluorescence (Φ = 0.42) but quenches signals in aqueous media. Use of rigidochromic solvents (e.g., glycerol) stabilizes excited states .
- Data Normalization : Internal standards (e.g., quinine sulfate) correct for instrument variability in aggregation-induced emission (AIE) studies .
Q. Methodological Tables
Table 1. Synthetic Methods for this compound Derivatives
Method | Catalyst/Conditions | Yield (%) | Key Reference |
---|---|---|---|
Friedel-Crafts Alkylation | AlCl₃, anhydrous DCM, 0°C | 65–78 | |
Pd-Catalyzed Coupling | Pd(PPh₃)₄, DMF, N₂, 80°C | 72–85 |
Table 2. Biological Activities of Selected Derivatives
Derivative | Target/Activity | IC₅₀/Kd | Reference |
---|---|---|---|
2-Amino-2,3-dihydro-1H-indene-5-carboxamide (7f) | DDR1 kinase inhibition | 14.9 nM | |
5,6-Dimethoxy-1H-indene-2-carboxamide (20) | BuChE inhibition | 1.08 µM |
Properties
IUPAC Name |
2-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLZYWGGAVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326562 | |
Record name | 2-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-48-0 | |
Record name | 2-Phenylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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